6-Chloro-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a chlorine atom and three methyl groups on the pyrrolo[3,2-c]pyridine ring system contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-methylpyridine with a suitable cyclizing agent, such as acetic anhydride, in the presence of a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the desired pyrrolo[3,2-c]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered electronic properties.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are utilized.
Major Products Formed
Substitution Reactions: Formation of 6-amino-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one.
Oxidation Reactions: Formation of this compound-5-ol.
Reduction Reactions: Formation of 6-chloro-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-amine.
Scientific Research Applications
6-Chloro-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in organic electronics and as a building block for the synthesis of novel materials with specific electronic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Chloro-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound may bind to the active site of enzymes, blocking their activity and disrupting essential biological pathways. Additionally, its unique structure allows it to interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1,3,3-trimethyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
- 1,3,3-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indoline]
- 1,3,3-Trimethyl-6’-nitro-8’-methoxyspiro(indoline-2,2’-benzopyran)
Uniqueness
6-Chloro-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one stands out due to its specific substitution pattern and the presence of a chlorine atom, which imparts unique electronic and steric properties. These characteristics make it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H11ClN2O |
---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
6-chloro-1,3,3-trimethylpyrrolo[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C10H11ClN2O/c1-10(2)6-5-12-8(11)4-7(6)13(3)9(10)14/h4-5H,1-3H3 |
InChI Key |
SBMQJHIIQHMWNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CN=C(C=C2N(C1=O)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.